molecular formula C8H12N2O2 B594359 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-42-5

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B594359
CAS No.: 1152540-42-5
M. Wt: 168.196
InChI Key: CWYRBBYXHPMQBP-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a pyrazole ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate pyrazolone, which is then carboxylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Scientific Research Applications

3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(tert-Butyl)-1H-pyrazole-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds .

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)4-9-10-6/h4H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRBBYXHPMQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152540-42-5
Record name 3-tert-butyl-1H-pyrazole-4-carboxylic acid
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